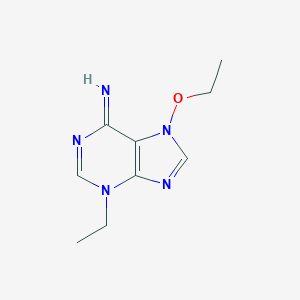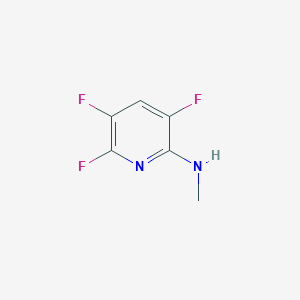![molecular formula C36H44FeP2 B069225 (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene CAS No. 162291-01-2](/img/structure/B69225.png)
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both dicyclohexylphosphino and diphenylphosphino groups attached to the ferrocene backbone imparts unique steric and electronic properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Introduction of Phosphino Groups: The dicyclohexylphosphino and diphenylphosphino groups are introduced via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure the correct stereochemistry is achieved.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S,S)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction parameters and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene participates in various types of chemical reactions, including:
Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.
Reduction: The compound can be reduced back from the ferrocenium ion to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of metal complexes depending on the metal and ligands involved.
科学的研究の応用
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry for the production of chiral drugs.
Biology: The compound’s ability to form stable metal complexes makes it useful in bioinorganic chemistry for studying metalloenzymes and other metal-containing biomolecules.
Medicine: Its role in the synthesis of chiral drugs has implications for the development of new therapeutics.
Industry: Beyond pharmaceuticals, it is used in the synthesis of fine chemicals and materials science for the development of new materials with specific properties.
作用機序
The mechanism by which (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The compound coordinates to a metal center, influencing the electronic and steric environment of the metal. This, in turn, affects the reactivity and selectivity of the catalytic process. The specific pathways and molecular targets depend on the metal and the type of reaction being catalyzed.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in transition metal catalysis, but lacks the chiral centers present in (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand, but it does not have the ferrocene backbone, which imparts unique properties to this compound.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): Similar in having dicyclohexylphosphino groups, but lacks the ferrocene structure and chiral centers.
Uniqueness
The uniqueness of this compound lies in its combination of a ferrocene backbone with chiral centers and both dicyclohexylphosphino and diphenylphosphino groups. This combination provides a unique steric and electronic environment that is particularly effective in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.
特性
CAS番号 |
162291-01-2 |
|---|---|
分子式 |
C36H44FeP2 |
分子量 |
594.5 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H; |
InChIキー |
AWOOIDCKLIQAJV-UHFFFAOYSA-N |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
異性体SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















